molecular formula C6H5F2NO B2463623 2,6-Difluoro-4-methoxypyridine CAS No. 1184172-35-7

2,6-Difluoro-4-methoxypyridine

Cat. No.: B2463623
CAS No.: 1184172-35-7
M. Wt: 145.109
InChI Key: HRTFKBJLWDISRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Difluoro-4-methoxypyridine is a fluorinated pyridine derivative with the molecular formula C6H5F2NO. This compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions and a methoxy group at the 4 position on the pyridine ring.

Chemical Reactions Analysis

Types of Reactions: 2,6-Difluoro-4-methoxypyridine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives of the compound.

Scientific Research Applications

2,6-Difluoro-4-methoxypyridine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Fluorinated pyridines, including this compound, are investigated for their potential use in drug development due to their unique chemical properties.

    Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2,6-Difluoro-4-methoxypyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This can lead to inhibition or activation of enzymes, modulation of receptor activity, and other biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2,6-Difluoro-4-methoxypyridine can be compared with other fluorinated pyridines, such as:

    2,6-Difluoropyridine: Lacks the methoxy group, making it less versatile in certain chemical reactions.

    4-Methoxypyridine: Lacks the fluorine atoms, resulting in different chemical and physical properties.

    2,3,5,6-Tetrafluoropyridine: Contains more fluorine atoms, which can lead to different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it suitable for a wide range of applications .

Properties

IUPAC Name

2,6-difluoro-4-methoxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO/c1-10-4-2-5(7)9-6(8)3-4/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTFKBJLWDISRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=C1)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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